molecular formula C9H6ClNO B015066 4-Chlorobenzoylacetonitrile CAS No. 4640-66-8

4-Chlorobenzoylacetonitrile

Cat. No. B015066
CAS RN: 4640-66-8
M. Wt: 179.6 g/mol
InChI Key: JYOUFPNYTOFCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

4-Chlorobenzoylacetonitrile is synthesized through multiple steps involving key reactions and intermediates. For instance, a process involving reactions like adenylation and thioester formation has been described in the synthesis of related compounds like 4-chlorobenzoate:CoA ligase/synthetase, which is involved in the degradation pathways of chlorinated compounds in certain bacteria (Gulick, Lu, & Dunaway-Mariano, 2004). Additionally, synthesis methods have been improved for similar compounds like 4-hydroxy-3-methoxyphenylacetonitrile, involving multiple steps from raw materials like vanillin (Yi-tian, 2012).

Molecular Structure Analysis

The molecular structure of 4-Chlorobenzoylacetonitrile and related compounds is characterized by various functional groups that contribute to their reactivity and physical properties. For example, the molecular structure of 4-chlorobenzoate:CoA ligase/synthetase, which is involved in the synthesis of similar compounds, has been analyzed using crystallography to understand its catalytic mechanism (Gulick, Lu, & Dunaway-Mariano, 2004).

Chemical Reactions and Properties

4-Chlorobenzoylacetonitrile undergoes various chemical reactions typical of nitriles and chlorinated aromatic compounds. These reactions include nucleophilic substitutions and conversions into different functional groups, as seen in studies involving similar chlorinated nitriles (Nambo, Yar, Smith, & Crudden, 2015).

Scientific Research Applications

  • Synthesis of Aryl- and Alkylanilines : It is used in the smooth synthesis of aryl- and alkylanilines through photoheterolysis in the presence of aromatics and alkenes (Fagnoni, Mella, & Albini, 1999).

  • Environmental Remediation : 4-Chlorobenzoylacetonitrile plays a role in developing efficient methods for removing 2,4-Dichlorophenoxyacetic acid (2,4-D) from contaminated sites, aiding in environmental clean-up efforts (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

  • Chemical Transformations : It is involved in the conversion of 4-substituted benzo-2,1,3-thiadiazoles to 5-chloro-4,7-dioxobenzo-2,1,3-thiadiazole (Belen'kaya, Krokhina, Sirik, & Andronati, 1988).

  • Antimicrobial Applications : This compound is used in synthesizing aromatic and heterocyclic derivatives with antimicrobial activity, contributing to the development of new, potent bioactive molecules (Kardile & Kalyane, 2010).

  • Herbicide Effectiveness and Safety : Research involving 4-Chlorobenzoylacetonitrile derivatives such as 4-chloro-2-methyl-phenoxyacetic acid and 2,4-dichlorophenoxyacetic acid has been conducted to evaluate their performance as selective weed-killers and to assess their toxicity and impact on the environment (Blackman, 1945); (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Water Treatment : Chlorophenylacetonitriles, a class including 4-Chlorobenzoylacetonitrile, have been identified in chlorinated and chloraminated drinking waters, highlighting their significance in water treatment processes (Zhang, Chu, Yu, Krasner, Pan, Shi, Yin, & Gao, 2018).

  • Trace Determination in Biological and Environmental Samples : Molecular imprinted polymer nanoparticles are used for sensitive and selective trace determination of 4-Chlorobenzoylacetonitrile derivatives in various samples, showcasing its applications in analytical chemistry (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).

properties

IUPAC Name

3-(4-chlorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOUFPNYTOFCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196835
Record name 4-Chlorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzoylacetonitrile

CAS RN

4640-66-8
Record name 4-Chlorobenzoylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzoylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5.58 g (86 mmole) of potassium cyanide and 1 mL of water was added in one portion to a solution of 8.0 g (34.3 mmole) of α-bromo-p-chloroacetophenone in 50 mL of 95% ethanol. The mixture was stirred at room temperature for 5 hours, then diluted with water and dichloromethane and acidified with acetic acid. The organic layer was washed with brine. The aqueous layers were extracted with dichloromethane. The combined organic layers were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give crude 3-(4-chloro-phenyl)-3-oxo-propionitrile which was used in next step without further purification.
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 50% oil dispersion of NaH (24 grams) was placed in a 2 l. 3-necked flask and covered with 250 ml. THF. After heating to reflux, a solution composed of 55 ml. THF, ethyl-4-chlorobenzoate (57 grams), and acetonitrile (20.5 grams) was added in dropwise fashion. The reaction mixture started to solidify after the reactants were added so an additional 200 ml. of THF was added. The mixture was then heated to reflux for 21/2 hours, cooled to room temperature, treated with 1 l. ether, and allowed to stand for 72 hours.
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
57 g
Type
reactant
Reaction Step Four
Quantity
20.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzoylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzoylacetonitrile
Reactant of Route 3
Reactant of Route 3
4-Chlorobenzoylacetonitrile
Reactant of Route 4
Reactant of Route 4
4-Chlorobenzoylacetonitrile
Reactant of Route 5
Reactant of Route 5
4-Chlorobenzoylacetonitrile
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzoylacetonitrile

Q & A

Q1: How does 4-chlorobenzoylacetonitrile interact with the molybdenum dinitrogen complex trans-[Mo(N2)2(dppe)2]?

A1: The research paper [] demonstrates that 4-chlorobenzoylacetonitrile reacts with the molybdenum dinitrogen complex trans-[Mo(N2)2(dppe)2] (where dppe = Ph2PCH2CH2PPh2) through a C≡N triple bond cleavage. This reaction ultimately leads to the formation of a (nitrido)(nitrile-enolato) complex, trans-[Mo(N)(NCCRCOR')(dppe)2], where R represents a hydrogen atom and R' represents a 4-chlorophenyl group. Interestingly, using a large excess of 4-chlorobenzoylacetonitrile, followed by treatment with [NHEt3][OTf] (OTf = OSO2CF3), results in further reactivity. This suggests a multi-step reaction pathway with potential for generating diverse molybdenum complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.